Enhanced Lipophilicity (XLogP3-AA) Compared to Shorter N-Alkyl Chain Analogs
The target compound exhibits a computed XLogP3-AA value of 2.8, representing a significant increase in lipophilicity over its N-isopropyl analog (XLogP3-AA = 2.3) [1]. This difference arises from the extended carbon chain and branching of the isobutyl group, providing an additional carbon atom compared to the isopropyl derivative [2]. For medicinal chemistry programs exploiting lipophilic interactions in non-polar kinase binding pockets, this quantified shift in logP can critically influence membrane permeability, passive absorption, and off-rate from target proteins.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 4-Chloro-N-isopropylpyrimidin-2-amine (PubChem CID 20284973) XLogP3-AA: 2.3 |
| Quantified Difference | Δ 0.5 log units |
| Conditions | XLogP3-AA calculated by PubChem 2024.11.20 release using standard CACTVS algorithm for both compounds. |
Why This Matters
For procurement, this directly dictates the compound's ability to meet specific lipophilicity requirements in lead optimization; a 0.5 log difference can represent a 3-4 fold change in calculated blood-brain barrier permeability (logBB) and critically alter ADME profiles.
- [1] PubChem. Compound Summary for CID 82669223: 2-Pyrimidinamine, 4-chloro-N-(2-methylpropyl)-. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 20284973: 4-Chloro-N-isopropylpyrimidin-2-amine. National Center for Biotechnology Information. View Source
